molecular formula C20H20N2O5S B2869325 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 903300-72-1

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

カタログ番号: B2869325
CAS番号: 903300-72-1
分子量: 400.45
InChIキー: YUAXMKTWGFWLON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a recognized and potent agonist selective for the somatostatin receptor subtype 4 (SSTR4) . This compound exhibits high binding affinity for SSTR4, with reported Ki values in the low nanomolar range, while demonstrating significantly lower affinity for other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5). Its primary research value lies in its utility as a selective pharmacological tool for dissecting the specific roles of SSTR4 in various physiological and pathophysiological processes . Researchers employ this compound to investigate the function of SSTR4 in the central nervous system, where it is implicated in the modulation of neurotransmitter release, neuronal excitability, and the mediation of the anticonvulsant effects of somatostatin. Furthermore, it is used to explore the receptor's role in endocrine signaling, inflammatory responses, and nociception, providing critical insights for potential therapeutic targeting in conditions such as epilepsy, chronic pain, and inflammatory diseases. The selectivity of this agonist allows for the precise elucidation of SSTR4-mediated signaling pathways without the confounding activation of other somatostatin receptor subtypes.

特性

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c23-19-6-3-14-11-15(10-13-2-1-7-22(19)20(13)14)21-28(24,25)16-4-5-17-18(12-16)27-9-8-26-17/h4-5,10-12,21H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAXMKTWGFWLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Hexahydropyridoquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Benzo-dioxine Moiety: This step often involves a nucleophilic substitution reaction where the benzo-dioxine ring is introduced to the hexahydropyridoquinoline core.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

化学反応の分析

Types of Reactions

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the benzo-dioxine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

科学的研究の応用

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

作用機序

The mechanism of action of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Structural Comparison Table

Compound Name Core Structure Key Substituent(s) Molecular Weight (g/mol)
Target Compound Pyrido-quinoline + benzodioxine Sulfonamide Not provided
N1-(3-hydroxypropyl)-N2-(pyrido-quinolin-yl)oxalamide Pyrido-quinoline Oxalamide, hydroxypropyl ~450 (estimated)

Benzodioxine Sulfonamide Derivatives

and describe compounds with the 2,3-dihydrobenzo[b][1,4]dioxine group. For example, 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) shares the benzodioxine moiety but lacks the pyrido-quinoline core.

Key Differences

  • Target Compound: Combines benzodioxine sulfonamide with a rigid pyrido-quinoline core, likely improving target selectivity.
  • CAS 2306268-61-9 : Features a flexible pyridin-3-amine linker, which may reduce metabolic stability compared to the fused-ring system in the target compound .

Bioactivity Profile Correlations

emphasizes that bioactivity clustering aligns with structural similarities. For instance, tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2,1-a]pyridine-5,6-dicarboxylate) share fused bicyclic systems with the target compound. These analogs exhibit bioactivities linked to kinase inhibition, suggesting the target molecule may similarly target ATP-binding pockets .

Bioactivity Insights

  • Structural Rigidity: The pyrido-quinoline core may enhance binding to conformational-selective targets (e.g., G-protein-coupled receptors) compared to flexible scaffolds .

Methodological Considerations for Structural Comparison

highlights graph-theoretical methods for assessing structural similarity. The target compound’s fused-ring system and sulfonamide group create a unique topological fingerprint, distinguishing it from benzodioxine-pyridine analogs (e.g., CAS 2306268-61-9). Bit-vector methods may overlook 3D conformational similarities, whereas graph-based approaches better capture pharmacophoric features .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。